molecular formula C26H40O8 B560699 Fusicoplagin B CAS No. 101390-91-4

Fusicoplagin B

Numéro de catalogue: B560699
Numéro CAS: 101390-91-4
Poids moléculaire: 480.598
Clé InChI: MHTPILXDDYFGCC-FIDWFZPYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fusicoplagin B is a bioactive natural product belonging to the class of diterpenoids, characterized by a complex fused-ring structure. The compound’s stereochemical complexity and functional groups, such as hydroxyl and carbonyl moieties, are critical to its bioactivity .

Propriétés

Numéro CAS

101390-91-4

Formule moléculaire

C26H40O8

Poids moléculaire

480.598

Nom IUPAC

[(1S,3R,5S,7R,8R,9S,10R,11S,12R)-9,10-diacetyloxy-5,12-dihydroxy-8-methyl-4-methylidene-12-propan-2-yl-1-tricyclo[9.3.0.03,7]tetradecanyl]methyl acetate

InChI

InChI=1S/C26H40O8/c1-13(2)26(31)9-8-25(12-32-16(5)27)11-20-14(3)21(30)10-19(20)15(4)22(33-17(6)28)23(24(25)26)34-18(7)29/h13,15,19-24,30-31H,3,8-12H2,1-2,4-7H3/t15-,19+,20+,21+,22+,23+,24-,25-,26-/m1/s1

Clé InChI

MHTPILXDDYFGCC-FIDWFZPYSA-N

SMILES

CC1C2CC(C(=C)C2CC3(CCC(C3C(C1OC(=O)C)OC(=O)C)(C(C)C)O)COC(=O)C)O

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Fusicoplagin B shares structural homology with Rubriflordilactone B and Pseudo-Rubriflordilactone B, which are diterpenoids isolated from Schisandra species. These compounds feature analogous tricyclic frameworks but differ in substituent positions and stereochemistry. For example:

Compound Core Structure Key Substituents Bioactivity
Fusicoplagin B Fused tricyclic system C-12 hydroxyl, C-14 ketone Anti-inflammatory, moderate cytotoxicity
Rubriflordilactone B Hexacyclic lactone C-9 methoxy, C-15 acetyl Antiviral, strong cytotoxicity
Pseudo-Rubriflordilactone B Pentacyclic lactone C-7 hydroxyl, C-11 methyl ester Antioxidant, weak cytotoxicity

Key Differences :

  • Stereochemistry : Rubriflordilactone B exhibits a cis-fused lactone ring, whereas Fusicoplagin B lacks lactonization .
  • Functional Groups : The presence of a C-14 ketone in Fusicoplagin B distinguishes its reactivity from the esterified derivatives in pseudo-Rubriflordilactone B .
Spectral Data Comparison

Spectral characterization (e.g., $^{13}\text{C}$-NMR, IR) reveals distinct fingerprints:

  • Fusicoplagin B : $^{13}\text{C}$-NMR peaks at δ 72.3 (C-12 hydroxyl) and δ 210.5 (C-14 ketone) .
  • Rubriflordilactone B : Lactone carbonyl resonance at δ 175.8 (C-15 acetyl) .
    These spectral markers are critical for distinguishing isomers in natural product extracts .

Functional Comparison with Pharmacologically Similar Compounds

Mechanism of Action

Fusicoplagin B inhibits NF-κB signaling, reducing pro-inflammatory cytokine release. In contrast, Rubriflordilactone B targets viral protease enzymes, while Pseudo-Rubriflordilactone B scavenges reactive oxygen species (ROS) via phenolic hydroxyl groups .

Pharmacokinetic and Toxicity Profiles
  • Bioavailability : Fusicoplagin B exhibits poor aqueous solubility, limiting oral absorption compared to its acetylated analogs .
  • Cytotoxicity : Rubriflordilactone B shows IC${50}$ values < 10 μM in cancer cell lines, whereas Fusicoplagin B requires higher concentrations (IC${50}$ ~ 25 μM) for similar effects .

Analytical and Regulatory Considerations

Comparative studies of Fusicoplagin B and its analogs require rigorous analytical validation. For instance:

  • Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves Fusicoplagin B from Rubriflordilactone B derivatives .
  • Regulatory Compliance : As with biosimilars, structural analogs must demonstrate equivalence in critical quality attributes (e.g., purity, stability) to reference compounds .

Data Tables from Supplementary Materials

Relevant comparative data are available in supplementary tables from key studies:

  • : Supplementary Tables 1–8 detail chromatographic retention times and validation parameters for diterpenoid analysis .
  • : Natural product comparison tables (S42) provide $^{1}\text{H}$-NMR and mass spectrometry data for structural analogs .

Q & A

Q. How should researchers design experiments to isolate and characterize Fusicoplagin B from natural sources?

  • Methodological Answer : Begin with taxonomic identification of the fungal source and employ solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques (e.g., HPLC, TLC) for preliminary separation. Confirm purity via NMR and mass spectrometry. For novel compounds, provide full spectral data and compare with existing databases (e.g., PubChem, SciFinder) . Ensure experimental protocols are detailed in the "Materials and Methods" section, including solvent ratios, column parameters, and instrumentation settings to enable replication .

What are the key criteria for formulating hypothesis-driven research questions on Fusicoplagin B’s bioactivity?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example:
  • Feasibility: Can the proposed bioassay (e.g., cytotoxicity testing) be performed with available resources?
  • Novelty: Does the study address gaps in mechanisms of action (e.g., apoptosis induction vs. oxidative stress)?
    Avoid overly broad questions like "What are the effects of Fusicoplagin B?" and instead specify variables (e.g., "How does Fusicoplagin B modulate NF-κB signaling in in vitro models?"). Incorporate PICO (Population, Intervention, Comparison, Outcome) for clinical relevance .

Q. How can researchers ensure reproducibility in Fusicoplagin B studies?

  • Methodological Answer :
  • Document batch-to-batch variability in compound purity (e.g., HPLC chromatograms, ≥95% purity thresholds).
  • Adhere to NIH guidelines for preclinical studies, including cell line authentication and negative/positive controls in bioassays .
  • Deposit raw data (e.g., spectral files, bioassay datasets) in public repositories (e.g., Zenodo, Figshare) and reference them in the "Data Availability" section .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for Fusicoplagin B?

  • Methodological Answer :
  • Conduct systematic meta-analysis of existing studies to identify confounding variables (e.g., differences in cell lines, solvent carriers, or dosing regimens).
  • Perform dose-response validation across multiple models (e.g., 2D vs. 3D cell cultures, primary cells) to assess consistency .
  • Use sensitivity analysis to test whether statistical significance holds under varying assumptions (e.g., outlier removal, alternative normalization methods) .

Q. What statistical approaches are appropriate for analyzing multi-omic datasets (e.g., transcriptomics, proteomics) linked to Fusicoplagin B’s mechanisms?

  • Methodological Answer :
  • Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to mitigate Type I errors in high-throughput datasets .
  • Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify overrepresented biological processes.
  • Validate findings with orthogonal methods (e.g., siRNA knockdown of key genes identified in transcriptomic screens) .

Q. How can researchers design robust in vivo studies to evaluate Fusicoplagin B’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • Follow ARRIVE guidelines for animal studies, including sample size justification and randomization.
  • Measure plasma half-life, tissue distribution (e.g., via LC-MS/MS), and metabolite profiling.
  • Incorporate toxicogenomic endpoints (e.g., liver enzyme assays, histopathology) and compare results with in silico toxicity predictions (e.g., ProTox-II) .

Q. What strategies are effective for synthesizing Fusicoplagin B derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer :
  • Use computational chemistry (e.g., molecular docking, DFT calculations) to prioritize functional groups for modification.
  • Validate synthetic routes via retrosynthetic analysis and characterize derivatives with X-ray crystallography or 2D-NMR.
  • Test derivatives in parallel with the parent compound to isolate contributions of specific structural features to bioactivity .

Methodological and Ethical Considerations

Q. How should researchers address ethical challenges in sourcing fungal strains for Fusicoplagin B extraction?

  • Methodological Answer :
  • Obtain permits for biodiversity access under the Nagoya Protocol if collecting strains from protected regions.
  • Acknowledge indigenous knowledge contributors in the "Ethics Statement" and ensure compliance with institutional biosafety committees .

Q. What frameworks support interdisciplinary collaboration in Fusicoplagin B research (e.g., pharmacology, synthetic biology)?

  • Methodological Answer :
  • Establish shared data platforms (e.g., LabArchives, GitHub) for real-time collaboration on genomic or metabolomic datasets.
  • Use controlled vocabularies (e.g., MeSH terms, ChEBI IDs) to standardize terminology across disciplines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fusicoplagin B
Reactant of Route 2
Reactant of Route 2
Fusicoplagin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.